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Compound of Interest

Compound Name: 4-Iodopiperidine hydrochloride

Cat. No.: B2615421 Get Quote

For the discerning researcher in pharmaceutical and materials science, the choice of starting

materials is a critical determinant of synthetic efficiency, cost, and overall project success.

Among the saturated heterocycles, the piperidine moiety is a cornerstone of countless

bioactive molecules and functional materials. When functionalization is required at the 4-

position, chemists are often faced with a choice between halogenated derivatives, most

commonly 4-bromopiperidine and 4-iodopiperidine. This guide provides a comprehensive cost-

benefit analysis of these two key synthetic building blocks, offering experimental insights and

data-driven recommendations to inform your synthetic planning.

At a Glance: Key Physicochemical and Cost Data
A preliminary comparison of the N-Boc protected forms of 4-iodopiperidine and 4-

bromopiperidine reveals key differences in their physical properties and market value. The N-

Boc group is a common protecting group strategy used to modulate the reactivity of the

piperidine nitrogen during synthesis.
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Property N-Boc-4-iodopiperidine N-Boc-4-bromopiperidine

Molecular Weight 311.16 g/mol 264.16 g/mol

CAS Number 301673-14-3 180695-79-8

Appearance
White to light brown crystalline

powder or low melting solid

Colorless to light yellow oil or

low melting solid

Storage Store at 0-8 °C Store at 0-8 °C

Representative Price ~$2.06/g (100g scale)[1] ~$6.03/g (100g scale)[2]

Price per Mole ~$641/mol ~$1593/mol

Note: Prices are approximate and can vary significantly between suppliers and based on purity

and quantity. The prices listed are for illustrative purposes based on available data.

The Decisive Factor: A Tale of Two Halogens and
Reactivity
The fundamental difference in the utility of 4-iodopiperidine and 4-bromopiperidine lies in the

inherent reactivity of the carbon-halogen bond. In the realm of palladium-catalyzed cross-

coupling reactions, which are central to modern synthetic chemistry, the choice of halogen is

paramount. The generally accepted order of reactivity for halogens in the rate-determining

oxidative addition step is I > Br > Cl > F.[3] This trend is inversely correlated with the carbon-

halogen bond dissociation energy.

The weaker carbon-iodine (C-I) bond in 4-iodopiperidine allows for more facile oxidative

addition of the palladium catalyst, which is often the rate-limiting step in catalytic cycles.[4] This

translates to several practical advantages in the laboratory:

Milder Reaction Conditions: Reactions with 4-iodopiperidine can often be conducted at lower

temperatures, which can be crucial for the stability of sensitive functional groups elsewhere

in the molecule.

Faster Reaction Times: The lower activation energy barrier for C-I bond cleavage typically

leads to shorter reaction times, increasing throughput and operational efficiency.
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Lower Catalyst Loading: The higher reactivity of the C-I bond can allow for lower

concentrations of the often expensive palladium catalyst to be used, leading to cost savings

and reduced levels of residual metal in the final product.

This reactivity difference is a key "benefit" that can, in many cases, outweigh the higher initial

purchase price of the iodo-derivative.

Performance in Key Cross-Coupling Reactions: A
Comparative Overview
While direct, side-by-side experimental data for 4-iodopiperidine versus 4-bromopiperidine in

every named reaction is not always available in the literature, we can extrapolate from the well-

established principles of aryl and alkyl halide reactivity to predict their relative performance.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.

Given the higher reactivity of the C-I bond, N-Boc-4-iodopiperidine is expected to be the

superior substrate in these couplings.

Expected Performance:

4-Iodopiperidine: Higher yields under milder conditions (e.g., lower temperatures, shorter

reaction times). Standard catalyst systems like Pd(PPh₃)₄ with a carbonate base are

generally effective.

4-Bromopiperidine: May require more forcing conditions, such as higher temperatures,

longer reaction times, or the use of more sophisticated and expensive phosphine ligands and

stronger bases to achieve comparable yields.

Experimental Protocol: Representative Suzuki-Miyaura Coupling
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Reaction Setup

Reaction

Work-up & Purification

Oven-dried flask under N2

Add 4-halopiperidine (1 eq), 
boronic acid (1.2 eq), 

and base (e.g., K2CO3, 2 eq)

Add degassed solvent 
(e.g., Dioxane/H2O)

Add Pd catalyst 
(e.g., Pd(PPh3)4, 2-5 mol%)

Heat to desired temperature 
(e.g., 80-100 °C)

Monitor by TLC/LC-MS

Cool and quench

Extract with organic solvent

Purify by column chromatography

Click to download full resolution via product page
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To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-

halopiperidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a

suitable base (e.g., K₂CO₃, 2.0 equiv.).

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the

reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, quench with water, and extract the

product with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination
For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a go-to

transformation. The choice of halide on the piperidine ring significantly impacts the reaction

efficiency.

Expected Performance:

4-Iodopiperidine: Generally provides higher yields in shorter reaction times. The use of

bidentate phosphine ligands like BINAP or DPPF has been shown to be effective for the

coupling of aryl iodides.

4-Bromopiperidine: Often requires more specialized, electron-rich, and sterically hindered

phosphine ligands (e.g., biarylphosphines) and stronger bases (e.g., sodium tert-butoxide) to

achieve high conversions.

Experimental Protocol: Representative Buchwald-Hartwig Amination
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Reaction Setup

Reaction

Work-up & Purification

Oven-dried flask under N2

Add 4-halopiperidine (1 eq), 
amine (1.2 eq), 

and base (e.g., NaOtBu, 1.4 eq)

Add Pd catalyst (e.g., Pd2(dba)3) 
and ligand (e.g., BINAP)

Add degassed solvent 
(e.g., Toluene)

Heat to desired temperature 
(e.g., 80-110 °C)

Monitor by TLC/LC-MS

Cool and quench

Extract with organic solvent

Purify by column chromatography

Click to download full resolution via product page
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In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium

source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the

base (e.g., NaOtBu, 1.4 equiv.).

Add the N-Boc-4-halopiperidine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

Add degassed, anhydrous solvent (e.g., toluene).

Seal the vessel and heat to the required temperature (typically 80-110 °C) until the starting

material is consumed as indicated by TLC or LC-MS.

Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter

through a pad of celite.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

After filtration and concentration, purify the residue by flash column chromatography.

Sonogashira Coupling
The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted

piperidines. The reactivity trend of the halide is particularly pronounced in this reaction.

Expected Performance:

4-Iodopiperidine: Highly efficient coupling with terminal alkynes is expected, often at or near

room temperature, using a standard palladium-copper co-catalyst system.

4-Bromopiperidine: Typically requires elevated temperatures and may suffer from competing

side reactions like Glaser coupling of the alkyne starting material.

Experimental Protocol: Representative Sonogashira Coupling
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Reaction Setup

Reaction

Work-up & Purification

Oven-dried flask under N2

Add 4-halopiperidine (1 eq), 
Pd catalyst (e.g., Pd(PPh3)2Cl2), 

and CuI

Add degassed solvent (e.g., THF) 
and base (e.g., Et3N)

Add terminal alkyne (1.2 eq)

Stir at room temperature or with gentle heating

Monitor by TLC/LC-MS

Filter to remove salts

Concentrate the filtrate

Purify by column chromatography

Click to download full resolution via product page
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To a stirred solution of N-Boc-4-halopiperidine (1.0 equiv.) in a suitable solvent (e.g., THF or

DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3

equiv.).

Add the terminal alkyne (1.2 equiv.) dropwise.

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its

progress.

Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the

ammonium salts.

Concentrate the filtrate and purify the crude product by flash column chromatography.

Case Study: The Role of Halopiperidines in Modern
Pharmaceuticals
The strategic choice between iodo- and bromopiperidines is not merely academic; it has real-

world implications in the synthesis of life-saving medicines.

Lorlatinib: The synthesis of the third-generation anaplastic lymphoma kinase (ALK) inhibitor

Lorlatinib involves a crucial Suzuki coupling step. While the large-scale synthesis utilizes a

borylated pyridine derivative, the flexibility to employ a halopyridine highlights the importance

of predictable reactivity in complex syntheses.[5] The higher reactivity of an iodo-substituted

intermediate would be advantageous in such a multi-step synthesis, potentially improving

overall yield and reducing impurities.

Ibrutinib: This Bruton's tyrosine kinase (BTK) inhibitor, used to treat certain cancers, features

a complex heterocyclic core. Synthetic routes to Ibrutinib and its analogues often involve the

coupling of a piperidine moiety.[6] The choice of a more reactive 4-iodopiperidine derivative

could streamline the synthesis, particularly in the later stages where preserving the integrity

of the complex molecule is critical.
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Stability and Handling Considerations
Both N-Boc-4-iodopiperidine and N-Boc-4-bromopiperidine are generally stable compounds

when stored under recommended conditions (refrigerated at 0-8 °C). However, iodoalkanes

can be more susceptible to light-induced degradation over long periods, potentially forming

radical species that can lead to discoloration and the formation of impurities. It is therefore

good practice to store 4-iodopiperidine in amber vials or protected from light. Both compounds

should be handled in a well-ventilated fume hood, and appropriate personal protective

equipment should be worn.

The Final Verdict: A Cost-Benefit Framework
The decision to use 4-iodopiperidine or 4-bromopiperidine should be made on a case-by-case

basis, weighing the upfront cost against the potential benefits in terms of reactivity and process

efficiency.
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4-Iodopiperidine 4-Bromopiperidine

Higher initial cost per gram/mole

Decision Point

Benefits:
- Higher reactivity

- Milder reaction conditions
- Shorter reaction times

- Potentially lower catalyst loading
- Higher yields

Lower initial cost per gram/mole

Drawbacks:
- Lower reactivity

- Requires more forcing conditions
- Longer reaction times

- Potentially higher catalyst loading
- May result in lower yields

Choose 4-Iodopiperidine for:
- Complex, multi-step syntheses

- Temperature-sensitive substrates
- Maximizing yield and throughput

Benefit > Cost

Choose 4-Bromopiperidine for:
- Cost-sensitive, large-scale syntheses

- Simpler transformations where forcing conditions are acceptable
- When the subsequent reaction step is robust

Cost > Benefit

Click to download full resolution via product page

Choose 4-Iodopiperidine when:

Maximizing yield and purity is paramount: In complex, multi-step syntheses, the cumulative

effect of higher yields in each step can be substantial.

The substrate contains sensitive functional groups: The ability to use milder reaction

conditions can prevent degradation of other parts of the molecule.

Time is a critical factor: Faster reaction times can significantly accelerate research and

development timelines.
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Subsequent steps are challenging: A cleaner, higher-yielding initial step can simplify

purification and improve the overall efficiency of the synthetic route.

Choose 4-Bromopiperidine when:

Upfront cost is the primary driver: For large-scale manufacturing of simpler molecules, the

lower initial cost of the starting material may be the most important consideration.

The desired transformation is robust and high-yielding even with a less reactive substrate: In

some cases, the difference in reactivity may not be significant enough to justify the higher

cost of the iodo-derivative.

Process optimization has been established to overcome the lower reactivity: With careful

selection of catalysts, ligands, and reaction conditions, the performance of 4-bromopiperidine

can often be improved to acceptable levels.

In conclusion, while 4-bromopiperidine may appear more economical at first glance, a thorough

cost-benefit analysis often reveals 4-iodopiperidine to be the more strategic choice for

researchers and drug development professionals. Its superior reactivity translates into tangible

benefits in terms of efficiency, yield, and overall process robustness, ultimately providing

greater value and a higher probability of success in complex synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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